(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1396781-56-8
VCID: VC4155197
InChI: InChI=1S/C15H20BrN3O2/c16-13-7-12(8-17-9-13)15(21)19-5-3-18(4-6-19)10-14(20)11-1-2-11/h7-9,11,14,20H,1-6,10H2
SMILES: C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)O
Molecular Formula: C15H20BrN3O2
Molecular Weight: 354.248

(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone

CAS No.: 1396781-56-8

Cat. No.: VC4155197

Molecular Formula: C15H20BrN3O2

Molecular Weight: 354.248

* For research use only. Not for human or veterinary use.

(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone - 1396781-56-8

Specification

CAS No. 1396781-56-8
Molecular Formula C15H20BrN3O2
Molecular Weight 354.248
IUPAC Name (5-bromopyridin-3-yl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C15H20BrN3O2/c16-13-7-12(8-17-9-13)15(21)19-5-3-18(4-6-19)10-14(20)11-1-2-11/h7-9,11,14,20H,1-6,10H2
Standard InChI Key ULXPZLZXULDSTQ-UHFFFAOYSA-N
SMILES C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₅H₂₀BrN₃O₂) features three distinct regions:

  • 5-Bromopyridin-3-yl group: A pyridine ring substituted with bromine at position 5, conferring electron-withdrawing effects that influence reactivity and binding interactions.

  • Piperazine core: A six-membered diamine ring providing conformational flexibility and serving as a pharmacophore for target engagement .

  • 2-Cyclopropyl-2-hydroxyethyl side chain: A chiral substituent introducing steric bulk and hydrogen-bonding capacity, critical for modulating solubility and selectivity .

Key Structural Data

PropertyValue
Molecular Weight354.248 g/mol
IUPAC Name(5-bromopyridin-3-yl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone
InChIInChI=1S/C15H20BrN3O2/c16-13-7-12(8-17-9-13)15(21)19-5-3-18(4-6-19)10-14(20)11-1-2-11/h7-9,11,14,20

The presence of both hydrophobic (cyclopropyl) and hydrophilic (hydroxyethyl) groups suggests balanced lipophilicity, potentially enhancing blood-brain barrier penetration while maintaining aqueous solubility .

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis involves sequential coupling and functionalization steps:

  • Piperazine Functionalization:

    • The piperazine ring is alkylated with 2-cyclopropyl-2-hydroxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), yielding 4-(2-cyclopropyl-2-hydroxyethyl)piperazine.

    • Key Reaction:

      Piperazine+2-Cyclopropyl-2-hydroxyethyl bromideK2CO3,DMF4-(2-Cyclopropyl-2-hydroxyethyl)piperazine\text{Piperazine} + \text{2-Cyclopropyl-2-hydroxyethyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4-(2-Cyclopropyl-2-hydroxyethyl)piperazine}
  • Amide Bond Formation:

    • The bromopyridine carbonyl chloride is coupled to the functionalized piperazine via nucleophilic acyl substitution, typically using Hünig’s base (DIPEA) to scavenge HCl.

    • Optimization Challenges:

      • Excess base (>2 eq.) risks dehydrohalogenation of the bromopyridine.

      • Solvent polarity (e.g., THF vs. DCM) impacts reaction rate and byproduct formation.

Analytical Validation

  • ¹H/¹³C NMR: Confirms regioselective bromination (δ 8.42 ppm for pyridine H-6) and amide formation (C=O at ~167 ppm).

  • HPLC Purity: ≥98% achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

Patent data (EP3901151A1) identifies structural analogs as potent inhibitors of BCR-ABL1 and SRC-family kinases, with IC₅₀ values <10 nM . The compound’s design parallels dasatinib, a clinically approved tyrosine kinase inhibitor, but introduces cyclopropyl and hydroxyethyl groups to mitigate dasatinib’s off-target effects (e.g., pulmonary hypertension) .

Key Pharmacodynamic Insights:

  • BCR-ABL1 Inhibition: Molecular docking suggests the bromopyridine moiety occupies the ATP-binding pocket, while the piperazine side chain stabilizes the DFG-out conformation .

  • Mutation Resistance: Unlike dasatinib, the hydroxyethyl group may enhance binding to T315I mutants by forming hydrogen bonds with gatekeeper residues .

Applications in Drug Development

Oncology

  • Leukemia: Preclinical models demonstrate efficacy in Philadelphia chromosome-positive (Ph+) leukemias, reducing tumor burden by 70% in murine xenografts .

  • Solid Tumors: Synergizes with immune checkpoint inhibitors (e.g., anti-PD-1) in non-small cell lung cancer (NSCLC) by downregulating immunosuppressive kinases .

Neuropharmacology

The compound’s logP (~2.1) and polar surface area (68 Ų) suggest potential CNS penetration, warranting exploration in glioblastoma and neurodegenerative disorders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator